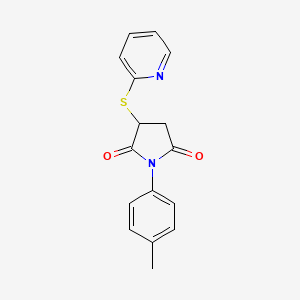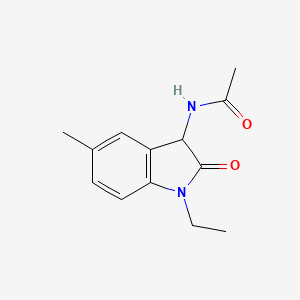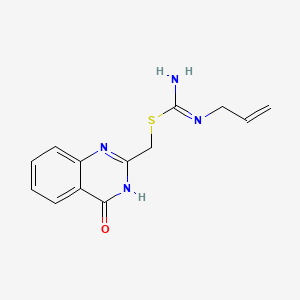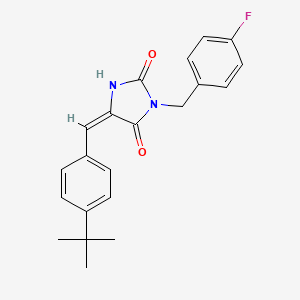![molecular formula C29H24N2O6S B11598993 Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11598993.png)
Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of indole, naphthofuran, and sulfonamide moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and naphthofuran intermediates. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Naphthofuran Moiety: The naphthofuran ring can be synthesized through a series of cyclization reactions involving naphthol derivatives.
Coupling Reactions: The indole and naphthofuran intermediates are then coupled using sulfonylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the indole and naphthofuran moieties can interact with various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.
Naphthofuran Derivatives: Compounds like naphthofuran-2-carboxylic acid share the naphthofuran moiety and have similar chemical properties.
Uniqueness
Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is unique due to its combination of indole, naphthofuran, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H24N2O6S |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
ethyl 5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H24N2O6S/c1-3-8-23-26(29(33)36-4-2)20-15-22(16-9-5-6-10-17(16)27(20)37-23)31-38(34,35)24-14-13-21-25-18(24)11-7-12-19(25)28(32)30-21/h5-7,9-15,31H,3-4,8H2,1-2H3,(H,30,32) |
InChI Key |
UCBZLRALTOKICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598923.png)

![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598940.png)
![N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11598943.png)

![2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)
![(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11598968.png)

![7-(4-butoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11598981.png)
![(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598989.png)
